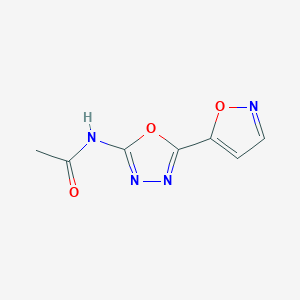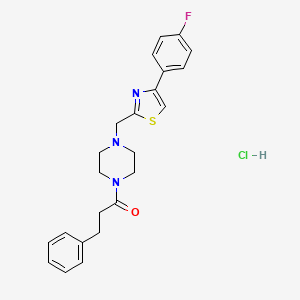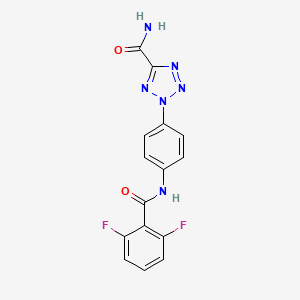
2,5-dichloro-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,5-dichloro-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide” belongs to the class of organic compounds known as benzenesulfonamides . It is used in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives has been described . The synthesis involves various spectral techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the crystal structure of 5,6-dichloro-2-(quinolin-8-yl)isoindoline-1,3-dione has been reported .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the chloride ion of certain compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the melting point of 2,5-Dichloro-1,4-benzoquinone is 256 - 257 °C .科学的研究の応用
Synthesis and Chemical Properties
The compound 2,5-dichloro-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzenesulfonamide, and its analogs, have been extensively studied in the field of organic chemistry. These studies focus on the synthesis and structural characterization of similar benzenesulfonamide derivatives. For instance, research by Karthik et al. (2021) detailed the synthesis of a related compound and characterized its thermal and structural properties using X-ray diffraction and other spectroscopic techniques (Karthik et al., 2021). Similarly, research by El-hamid and Ismail (2004) explored the synthesis of acyclo-4-[quinazolin-3-yl]benzenesulfonamide non-nucleosides (El-hamid & Ismail, 2004).
Biological Activities and Applications
This compound and its derivatives have shown potential in various biological applications, particularly in the development of inhibitors for certain enzymes and receptors. For instance, Lolak et al. (2019) described the synthesis of ureido benzenesulfonamides incorporating 1,3,5-triazine moieties, which demonstrated inhibitory activities against human carbonic anhydrase isoforms, suggesting potential applications in treating diseases like cancer (Lolak et al., 2019). Another study by the same group extended this work, further investigating these compounds' effectiveness against the carbonic anhydrase IX, an enzyme associated with tumor growth (Lolak et al., 2019).
Moreover, a study by Alqasoumi et al. (2010) synthesized novel tetrahydroquinoline derivatives bearing the sulfonamide moiety and evaluated their antitumor activity, demonstrating significant efficacy against certain cancer cell lines (Alqasoumi et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,5-dichloro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N4O2S/c20-13-5-6-16(21)18(11-13)28(26,27)24-14-7-9-25(10-8-14)19-15-3-1-2-4-17(15)22-12-23-19/h5-6,11-12,14,24H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNFSOLBSLVZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)

![N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2500489.png)
![N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2500495.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2500497.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2500501.png)
![2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2500502.png)
![4-[(2S)-2-Aminopropyl]-N,N,3-trimethylaniline;dihydrochloride](/img/structure/B2500503.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2500505.png)
![methyl (2S)-4-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoate](/img/structure/B2500508.png)
